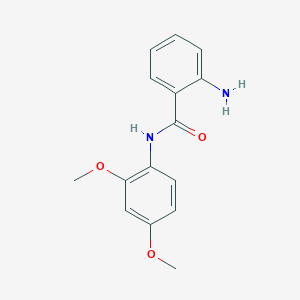

2-Amino-n-(2,4-dimethoxyphenyl)benzamide

Vue d'ensemble

Description

2-Amino-n-(2,4-dimethoxyphenyl)benzamide is an organic compound with the molecular formula C15H16N2O3 It is a derivative of benzamide, characterized by the presence of an amino group and two methoxy groups attached to the phenyl ring

Mécanisme D'action

Mode of Action

It is suggested that the compound may interact with its targets, leading to changes in cellular processes . The exact nature of these interactions and changes requires further investigation.

Biochemical Pathways

It is possible that the compound may influence multiple pathways, leading to downstream effects on cellular functions

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and cellular environment.

Analyse Biochimique

Biochemical Properties

2-Amino-n-(2,4-dimethoxyphenyl)benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can subsequently affect the overall biochemical pathways in which these enzymes are involved .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic processes, thereby impacting cellular metabolism. Additionally, it can modulate cell signaling pathways, leading to changes in cell behavior and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular functions. The compound’s ability to interact with enzymes and other proteins is crucial for its biochemical activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm. Understanding these dosage effects is crucial for determining the safe and effective use of the compound in research and potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, potentially affecting metabolic flux and metabolite levels. The compound’s influence on metabolic pathways can have significant implications for cellular metabolism and overall biochemical processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within cells can affect its biochemical activity and overall effectiveness .

Subcellular Localization

The subcellular localization of this compound is essential for its function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can influence its activity and interactions with other biomolecules, thereby affecting its overall biochemical effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-n-(2,4-dimethoxyphenyl)benzamide typically involves the reaction of 2,4-dimethoxyaniline with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of an amino group. The reaction conditions generally include:

Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Solvent: Common solvents used include ethanol or methanol.

Reaction Time: The reaction typically takes a few hours to complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods such as microwave-assisted synthesis. This method can significantly reduce reaction times and improve yields. The use of continuous flow reactors is also a possibility for large-scale production, ensuring consistent quality and high throughput.

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-n-(2,4-dimethoxyphenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amine derivatives.

Applications De Recherche Scientifique

2-Amino-n-(2,4-dimethoxyphenyl)benzamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial and antifungal agent.

Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.

Biological Studies: It serves as a model compound for studying the interactions of benzamide derivatives with biological targets.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(4-Amino-2,5-diethoxyphenyl)benzamide: This compound is similar in structure but has ethoxy groups instead of methoxy groups.

4-Amino-N-(2,5-dimethoxyphenyl)benzamide: Another similar compound with slight variations in the position of the amino and methoxy groups.

Uniqueness

2-Amino-n-(2,4-dimethoxyphenyl)benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both amino and methoxy groups in specific positions allows for unique interactions with biological targets and distinct chemical properties.

Activité Biologique

2-Amino-n-(2,4-dimethoxyphenyl)benzamide is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article delves into its biochemical properties, cellular effects, molecular mechanisms, and dosage effects based on various studies.

The compound exhibits unique biochemical properties owing to its specific substitution pattern. It interacts with numerous enzymes and proteins, influencing various metabolic pathways. Notably, it has been shown to engage in enzyme inhibition or activation, which can alter the overall biochemical processes in which these enzymes participate. For instance, it may modulate metabolic enzyme activity, impacting cellular metabolism and energy production.

Cellular Effects

Influence on Cell Signaling and Gene Expression

This compound affects cell function by modulating cell signaling pathways and gene expression. Research indicates that treatment with this compound can lead to alterations in the expression of genes involved in metabolic processes. This modulation can result in significant changes in cellular behavior and function, including apoptosis induction and cell cycle regulation.

Molecular Mechanism

At the molecular level, the compound's biological activity is primarily mediated through its binding interactions with specific biomolecules. These interactions can lead to either the inhibition or activation of enzymes, resulting in downstream effects on gene expression and cellular functions. The ability of this compound to influence such pathways is crucial for its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary significantly with dosage. Studies indicate that lower doses may yield beneficial effects, while higher doses could result in toxicity or adverse reactions. This threshold effect underscores the importance of determining an optimal dosage range for safe and effective use in both research contexts and potential clinical applications.

Antitumor Activity

Recent studies have highlighted the antitumor potential of related compounds within the 2-aminobenzamide class. For example, bis-(2-chloroethyl)-amino-benzamide (FNA), a structural analog, demonstrated potent inhibitory effects against various cancer cell lines, including HepG2 liver cancer cells. The compound exhibited an IC50 value of 1.30 µM, indicating strong antiproliferative activity compared to standard treatments like SAHA .

Apoptosis Induction

Flow cytometry analysis has shown that FNA promotes apoptosis in HepG2 cells in a dose-dependent manner. Treatment with varying concentrations resulted in increased apoptosis rates from 5.83% in untreated cells to 28.83% at the highest concentration tested (9 µM). This suggests that compounds within this class may act as effective pro-apoptotic agents against cancer cells .

Cell Cycle Regulation

FNA also influences cell cycle dynamics by inducing G2/M phase arrest in HepG2 cells. This effect was observed with increasing concentrations of the compound, where the percentage of cells in the G2/M phase rose significantly from 18.84% to 59.36% as the concentration increased from 0.125 µM to 0.5 µM . Such findings indicate that 2-amino-benzamide derivatives could play a role in cancer therapy by disrupting normal cell cycle progression.

Summary Table of Biological Activities

| Activity | Mechanism | IC50 (µM) | Cell Line |

|---|---|---|---|

| Antiproliferative | Enzyme inhibition | 1.30 | HepG2 |

| Apoptosis induction | Promotes apoptotic pathways | - | HepG2 |

| Cell cycle arrest | Induces G2/M phase arrest | - | HepG2 |

Propriétés

IUPAC Name |

2-amino-N-(2,4-dimethoxyphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-19-10-7-8-13(14(9-10)20-2)17-15(18)11-5-3-4-6-12(11)16/h3-9H,16H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLSQRQNCHSXYMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50358583 | |

| Record name | 2-amino-n-(2,4-dimethoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93988-27-3 | |

| Record name | 2-amino-n-(2,4-dimethoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.